molecular formula C10H13NO3 B13737478 2-(4-Ethoxyphenoxy)acetamide CAS No. 140895-56-3

2-(4-Ethoxyphenoxy)acetamide

Cat. No.: B13737478
CAS No.: 140895-56-3
M. Wt: 195.21 g/mol
InChI Key: NVFPXVWESDCNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxyphenoxy)acetamide is an organic compound with the molecular formula C10H13NO3. It belongs to the class of phenoxyacetamides, which are known for their diverse biological activities. This compound is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenoxy)acetamide typically involves the reaction of 4-ethoxyphenol with chloroacetic acid, followed by the conversion of the resulting ester to the corresponding amide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The final step involves the use of ammonia or an amine to convert the ester to the amide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethoxyphenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase enzymes, which play a crucial role in the metabolism of neurotransmitters. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(4-Chlorophenoxy)acetamide
  • 2-(4-Bromophenoxy)acetamide

Uniqueness

2-(4-Ethoxyphenoxy)acetamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. Compared to its methoxy, chloro, and bromo counterparts, the ethoxy group provides different steric and electronic effects, influencing the compound’s reactivity and interactions with biological targets .

Properties

CAS No.

140895-56-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)acetamide

InChI

InChI=1S/C10H13NO3/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H2,11,12)

InChI Key

NVFPXVWESDCNIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.